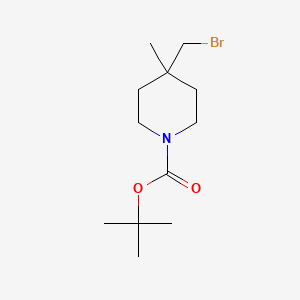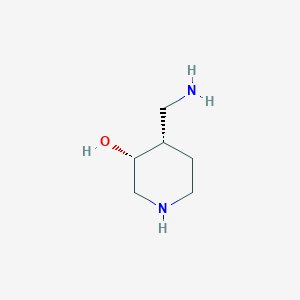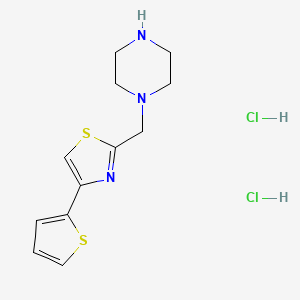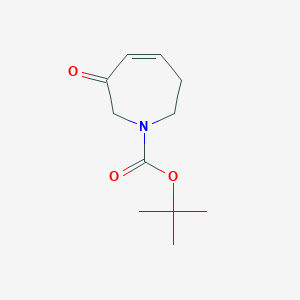
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Descripción general
Descripción
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is utilized in several scientific research fields:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .
Métodos De Preparación
The synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves multiple steps of organic synthesis. One common method involves the reaction of a suitable azepine derivative with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate: This compound has a similar structure but differs in the ring system, leading to different chemical properties and applications.
tert-Butyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Another similar compound with variations in the ring structure and functional groups.
Propiedades
IUPAC Name |
tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYSHPEYBCENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)
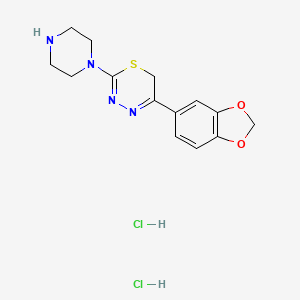
![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
